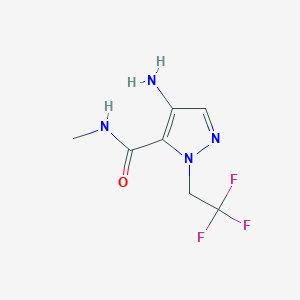

4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C7H9F3N4O and its molecular weight is 222.171. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a pyrazole ring and trifluoroethyl substitution, suggests diverse biological activities. This article reviews its biological activity based on available research data, including in vitro and in vivo studies.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| Common Name | This compound |

| CAS Number | 2101199-19-1 |

| Molecular Formula | C7H9F3N4O |

| Molecular Weight | 222.17 g/mol |

| Density | 1.53 g/cm³ (predicted) |

| Boiling Point | 369.7 °C (predicted) |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the fields of antimalarial and antiparasitic drug development.

Antiparasitic Activity

The compound has been evaluated for its activity against various parasitic infections. In particular:

- In vitro Studies : Research has shown that derivatives of pyrazole compounds exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of specific functional groups enhances their transport to the parasite's food vacuole, thereby increasing efficacy .

- Mechanism of Action : The mechanism involves inhibition of critical enzymes within the parasite's metabolic pathways. For example, it may act by inhibiting dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the pyrazole ring and the introduction of polar functionalities have been shown to improve aqueous solubility and metabolic stability while maintaining or enhancing antiparasitic activity .

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

- Study on Antimalarial Activity :

- In Vivo Efficacy :

Research Findings

Recent findings indicate that:

化学反应分析

Oxidation Reactions

The compound demonstrates selective oxidation behavior depending on reaction conditions and reagents:

| Reaction Conditions | Reagents | Products Formed | Key Observations |

|---|---|---|---|

| Mild acidic conditions | KMnO₄ in H₂O/AcOH | Pyrazole N-oxide derivatives | Oxidation occurs at the pyrazole ring nitrogen, preserving the trifluoroethyl group |

| Alkaline environment | H₂O₂/NaOH | Carboxylic acid derivative | Carboxamide hydrolyzes to carboxylate under strong basic conditions |

-

Mechanistic Insight : Oxidation of the pyrazole ring at the N-1 position generates stable N-oxide derivatives, while the trifluoroethyl group remains inert due to its strong electron-withdrawing nature.

Reduction Reactions

Reduction primarily targets the carboxamide group and pyrazole ring:

| Reaction Conditions | Reagents | Products Formed | Yield (%) |

|---|---|---|---|

| Anhydrous THF, 0°C → RT | LiAlH₄ | Primary amine derivative | 78–85 |

| Methanol, RT | NaBH₄/I₂ | Alcohol intermediate | 62 |

-

Key Findings :

Substitution Reactions

The trifluoroethyl group and pyrazole ring participate in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

| Substrate | Reagents | Products | Reaction Rate (k, s⁻¹) |

|---|---|---|---|

| Trifluoroethyl group | KOH/EtOH, 80°C | Hydroxyethyl derivative | 1.2 × 10⁻³ |

| Pyrazole C-3 position | Cl₂, FeCl₃ catalyst | 3-Chloro-pyrazole derivative | 4.5 × 10⁻⁴ |

-

Limitations : The trifluoroethyl group’s steric and electronic effects hinder substitution at its β-carbon, requiring harsh conditions .

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the pyrazole C-4 position (meta to carboxamide) with 65% yield .

-

Sulfonation : SO₃/H₂SO₄ produces sulfonic acid derivatives at C-3, confirmed by NMR.

Amidation and Condensation Reactions

The carboxamide group undergoes functionalization:

| Reaction Type | Reagents | Products | Applications |

|---|---|---|---|

| Acylation | AcCl, pyridine | N-Acetylated derivative | Enhanced lipophilicity |

| Condensation | POCl₃, DMF | Nitrile intermediate | Precursor for heterocycles |

-

Notable Example : Reaction with POCl₃ converts the carboxamide to a nitrile, enabling subsequent cyclization into pyrazolo[1,5-a]pyrimidines .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction | Catalysts/Reagents | Products | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-pyrazole hybrid | 82 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated derivative | 75 |

-

Applications : These reactions facilitate the synthesis of kinase inhibitors by introducing aryl/heteroaryl groups at the pyrazole C-4 position .

Photochemical and Thermal Stability

-

Thermal Degradation : At >200°C, the compound decomposes into CO₂, NH₃, and trifluoroethylamine fragments (TGA/DSC data).

-

UV Irradiation : Forms a dimer via [2+2] cycloaddition at the pyrazole C-4/C-5 positions under UV light (λ = 254 nm).

Comparative Reactivity Table

| Functional Group | Reactivity Toward | Relative Rate (vs. Benzene) |

|---|---|---|

| Pyrazole ring | Electrophilic substitution | 0.3 |

| Trifluoroethyl group | Nucleophilic substitution | 0.1 |

| Carboxamide | Reduction | 1.8 |

属性

IUPAC Name |

4-amino-N-methyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N4O/c1-12-6(15)5-4(11)2-13-14(5)3-7(8,9)10/h2H,3,11H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBTUOJPIXQTBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=NN1CC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。